molecular formula C20H23N3O2S B5617747 1-(1-benzothien-2-ylcarbonyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

1-(1-benzothien-2-ylcarbonyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5617747
M. Wt: 369.5 g/mol
InChI Key: IZIGJTYEUZEEMC-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that feature a mix of benzothienyl, imidazolyl, and piperidine functional groups. These components suggest its potential for diverse chemical reactions and properties, making it an interesting subject for research in organic chemistry and possibly pharmacology.

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical building blocks to more complex structures. Specific synthesis routes depend on the desired final structure, incorporating benzothienyl, imidazolyl, and piperidine moieties through methods such as ring-closure reactions, amide formation, and alkylation (Shibuya et al., 2018).

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling organic compounds should be followed. This includes avoiding inhalation or skin contact, and using appropriate personal protective equipment .

properties

IUPAC Name

1-benzothiophen-2-yl-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-25-12-11-22-10-8-21-19(22)16-6-4-9-23(14-16)20(24)18-13-15-5-2-3-7-17(15)26-18/h2-3,5,7-8,10,13,16H,4,6,9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIGJTYEUZEEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2CCCN(C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzothien-2-ylcarbonyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

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